3,7-Bis(2-hydroxyethyl)icaritin is a synthetic derivative of icariin, a flavonoid compound primarily derived from the Epimedium species. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. It is classified as a flavonoid glycoside and is recognized for its biological activities, including inhibition of specific enzymes and potential anticancer properties.
3,7-Bis(2-hydroxyethyl)icaritin is synthesized from icariin, which is traditionally extracted from Epimedium plants, commonly known as Horny Goat Weed. This compound belongs to the class of flavonoids, specifically glycosides, which are characterized by the presence of sugar moieties attached to a flavonoid backbone. The chemical structure includes two hydroxyethyl groups that enhance its solubility and biological activity.
The synthesis of 3,7-Bis(2-hydroxyethyl)icaritin typically involves the modification of icariin through chemical reactions that introduce hydroxyethyl substituents at the 3 and 7 positions of the flavonoid structure.
The molecular formula of 3,7-Bis(2-hydroxyethyl)icaritin is , with a molecular weight of approximately 456.5 g/mol. The structure features two hydroxyethyl groups attached to the flavonoid backbone.
3,7-Bis(2-hydroxyethyl)icaritin exhibits significant chemical reactivity, particularly in its interaction with phosphodiesterase type 5 (PDE5).
The mechanism by which 3,7-Bis(2-hydroxyethyl)icaritin exerts its biological effects primarily involves its role as an inhibitor of phosphodiesterase type 5.
The structural lineage of 3,7-bis(2-hydroxyethyl)icaritin traces back to icariin (C₃₃H₄₀O₁₅), the principal bioactive flavonoid in Epimedium species (Berberidaceae family) [5] [7]. Icariin naturally occurs as an 8-prenylated kaempferol derivative glycosylated with rhamnose and glucose residues at the C-3 and C-7 positions, respectively. Upon oral ingestion, icariin undergoes extensive intestinal microbiota-mediated biotransformation: sequential deglycosylation via β-glucosidases yields icariside II (C₂₇H₃₀O₁₀) and ultimately the aglycone icaritin (C₂₁H₂₀O₆) [7]. This metabolic unmasking is pharmacologically critical, as icaritin exhibits significantly greater membrane permeability than its glycosylated precursors [7].
3,7-Bis(2-hydroxyethyl)icaritin emerges through targeted chemical synthesis designed to optimize icaritin’s pharmacodynamic profile. The synthetic route involves:
Compound | Molecular Formula | Key Structural Features | PDE5 Inhibition IC₅₀ | Bioavailability Profile |
---|---|---|---|---|
Icariin | C₃₃H₄₀O₁₅ | 3-O-rhamnosyl-7-O-glucosyl-8-prenyl kaempferol | ~5.9 μM [2] | Low (extensive first-pass metabolism) |
Icaritin (aglycone) | C₂₁H₂₀O₆ | 3,7-Dihydroxy-8-prenyl kaempferol | ~1.0 μM [7] | Moderate |
3,7-Bis(2-hydroxyethyl)icaritin | C₂₅H₂₈O₈ | 3,7-Bis(2-hydroxyethoxy)-8-prenyl kaempferol | 75 nM [2] | High (optimized solubility) |
This structural evolution exemplifies rational derivatization—retaining icaritin’s core pharmacophore (prenylated flavonol) while introducing solubilizing modifications that enhance target affinity [2] [6].
Epimedium species (collectively termed Yin Yang Huo) have been incorporated into traditional Chinese medicine (TCM) formulations since the 5th century CE. Historical texts document its application for "reinforcing kidney yang," a TCM paradigm encompassing conditions like erectile dysfunction and fatigue [7]. Icariin was later identified as the major bioactive constituent responsible for the herb’s pro-erectile effects, functioning via PDE5 inhibition and testosterone modulation [7]. However, clinical translation faced hurdles: poor oral bioavailability (<12%) and rapid metabolism limited icariin’s efficacy [7].
These challenges catalyzed semi-synthetic efforts:
Year | Development | Significance |
---|---|---|
2008 | Synthesis and PDE5 inhibitory activity first reported [7] | Identified as equipotent to sildenafil |
2018 | Demonstrated efficacy in monocrotaline-induced PAH rats via NO/cGMP activation [2] | Validated therapeutic potential for cardiopulmonary disease |
2019 | Patent filings for osteoporosis/cancer applications [6] | Expanded intellectual property in non-cardiac indications |
Modern development positions 3,7-bis(2-hydroxyethyl)icaritin as a multi-indication candidate—rooted in traditional use but refined through structural pharmacology [2] [7].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0